molecular formula C31H30N4O7 B10854480 5'-O-DMT-rI

5'-O-DMT-rI

Cat. No.: B10854480
M. Wt: 570.6 g/mol
InChI Key: PQXVLEMIGAJLIN-BQOYKFDPSA-N
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Description

5’-O-DMT-rI, also known as 5’-O-(4,4’-dimethoxytrityl)ribonucleoside, is a modified nucleoside used primarily in the synthesis of oligoribonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ hydroxyl position of the ribonucleoside, which is crucial for its role in automated RNA synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-rI typically involves the protection of the 5’ hydroxyl group of a ribonucleoside with a dimethoxytrityl chloride (DMT-Cl) reagent. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the DMT ether linkage. The general reaction scheme is as follows:

    Starting Material: Ribonucleoside (e.g., adenosine, cytidine, guanosine, or uridine).

    Reagent: Dimethoxytrityl chloride (DMT-Cl).

    Base: Pyridine or triethylamine.

    Solvent: Dichloromethane (DCM) or acetonitrile.

    Reaction Conditions: Room temperature, typically under an inert atmosphere to prevent moisture interference.

The reaction proceeds with the nucleophilic attack of the 5’ hydroxyl group on the DMT-Cl, resulting in the formation of 5’-O-DMT-rI.

Industrial Production Methods

Industrial production of 5’-O-DMT-rI follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of ribonucleosides and DMT-Cl.

    Automated Reaction Systems: Use of automated synthesis equipment to ensure consistent reaction conditions and high yield.

    Purification: Typically involves chromatography techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels required for oligonucleotide synthesis.

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-rI undergoes several types of chemical reactions, primarily focused on the removal of the DMT protecting group and subsequent modifications to the ribonucleoside:

    Deprotection: The DMT group can be removed under acidic conditions, typically using trichloroacetic acid (TCA) in dichloromethane.

    Oxidation: The ribonucleoside can undergo oxidation reactions, often using reagents like iodine in the presence of water.

    Substitution: The nucleobase can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Deprotection: Trichloroacetic acid (TCA) in dichloromethane.

    Oxidation: Iodine in water or other oxidizing agents.

    Substitution: Various nucleophilic reagents depending on the desired modification.

Major Products

The major products formed from these reactions include the deprotected ribonucleoside and various modified nucleosides depending on the specific substitution reactions performed.

Scientific Research Applications

5’-O-DMT-rI is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: Used in the synthesis of oligoribonucleotides, which are essential for studying RNA structure and function.

    Biology: Facilitates the creation of RNA sequences for research into gene expression, RNA interference, and ribozyme activity.

    Medicine: Plays a role in the development of RNA-based therapeutics, including antisense oligonucleotides and small interfering RNAs (siRNAs).

    Industry: Employed in the production of synthetic RNA for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The primary mechanism of action for 5’-O-DMT-rI involves its role as a protected intermediate in RNA synthesis. The DMT group protects the 5’ hydroxyl group during the stepwise addition of nucleotides, preventing unwanted side reactions. Once the desired oligoribonucleotide is synthesized, the DMT group is removed under acidic conditions, revealing the free 5’ hydroxyl group necessary for further biological activity.

Comparison with Similar Compounds

Similar Compounds

    5’-O-DMT-dA: 5’-O-(4,4’-dimethoxytrityl)deoxyadenosine.

    5’-O-DMT-dC: 5’-O-(4,4’-dimethoxytrityl)deoxycytidine.

    5’-O-DMT-dG: 5’-O-(4,4’-dimethoxytrityl)deoxyguanosine.

    5’-O-DMT-dT: 5’-O-(4,4’-dimethoxytrityl)deoxythymidine.

Uniqueness

5’-O-DMT-rI is unique due to its ribose sugar, which distinguishes it from deoxyribonucleosides. This ribose sugar is crucial for the synthesis of RNA, as opposed to DNA, making 5’-O-DMT-rI specifically valuable for RNA-related research and applications.

Properties

IUPAC Name

9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVLEMIGAJLIN-BQOYKFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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